molecular formula C10H12N2O2 B582028 1-(4-Aminophenyl)azetidine-3-carboxylic acid CAS No. 887595-85-9

1-(4-Aminophenyl)azetidine-3-carboxylic acid

Cat. No.: B582028
CAS No.: 887595-85-9
M. Wt: 192.218
InChI Key: JARYMOYIHDKMCS-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)azetidine-3-carboxylic acid (CAS 887595-85-9) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a multifaceted molecular structure with a primary aromatic amine and a carboxylic acid functional group attached to a conformationally restricted azetidine ring, making it a versatile intermediate for the synthesis of more complex molecules . Its primary research value lies in its application as a precursor for the synthesis of diverse chemical libraries, particularly in constructing potential pharmacologically active compounds. Researchers utilize this compound to develop new chemical entities, often exploring its potential as a core structure in inhibitors or as a means to modify the physical and biological properties of lead compounds . The molecular weight of the compound is 192.21, and it has the molecular formula C10H12N2O2 . Proper handling and storage are essential for preserving its integrity; it should be kept in a dark place, sealed, and under dry conditions at 2-8°C . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

1-(4-aminophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARYMOYIHDKMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695064
Record name 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-85-9
Record name 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Triflation and Cyclization

Diethylbis(hydroxymethyl)malonate is treated with triflic anhydride (Tf₂O) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to form a bistriflate intermediate. Subsequent intramolecular cyclization with a primary amine generates the azetidine ring. For 1-(4-aminophenyl)azetidine-3-carboxylic acid, 4-nitroaniline serves as the amine precursor, introducing the nitro group that is later reduced to an amine.

Key Reaction Conditions

StepReagents/ConditionsSolventYield
TriflationTf₂O, 0–5°CAcetonitrile85–90%
Cyclization4-Nitroaniline, 60°CDMF70–75%

The intermediate 1-(4-nitrophenyl)azetidine-3-carboxylic acid is isolated via crystallization from methanol.

Functional Group Modifications

Nitro to Amine Reduction

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol achieves quantitative conversion. Alternatively, sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 50°C provides comparable yields.

Optimized Reduction Parameters

ReductantSolventTemperatureTimeYield
10% Pd/C, H₂Methanol25°C12 h95%
Na₂S₂O₄Ethanol/H₂O (3:1)50°C6 h88%

Post-reduction, the product is purified via acid-base extraction, leveraging the carboxylic acid’s solubility in aqueous sodium bicarbonate.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

A halogenated azetidine intermediate (e.g., 1-(4-chlorophenyl)azetidine-3-carboxylic acid) undergoes amination with ammonia or ammonium hydroxide under high-pressure conditions. This method avoids nitro reduction but requires specialized equipment.

Reaction Setup

SubstrateAmine SourceSolventCatalystYield
1-(4-Chlorophenyl)azetidine-3-carboxylic acidNH₄OHDMSOCuI65%

Reductive Amination

Condensation of 1-(4-oxophenyl)azetidine-3-carboxylic acid with ammonia using sodium triacetoxyborohydride (STAB) in dichloromethane provides a one-pot route.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Triflation/CyclizationHigh yields, scalableRequires toxic triflic anhydride
Nitro ReductionReliable, mild conditionsMulti-step synthesis
Nucleophilic SubstitutionDirect aminationLow yields, harsh conditions

The triflation-cyclization-reduction sequence remains the most industrially viable approach, with an overall yield of 61–68% from diethylbis(hydroxymethyl)malonate.

Purification and Characterization

Final purification involves recrystallization from methanol/water (4:1), yielding a white crystalline solid with >95% purity (HPLC). Characterization data includes:

  • ¹H NMR (D₂O) : δ 7.25 (d, 2H, ArH), 6.75 (d, 2H, ArH), 4.10 (m, 1H, azetidine-CH), 3.85 (m, 2H, azetidine-CH₂), 3.45 (m, 2H, azetidine-CH₂).

  • ESI-MS : m/z 192.22 [M+H]⁺.

Industrial-Scale Considerations

Large batches (>1 kg) employ continuous hydrogenation reactors to enhance safety and efficiency. Solvent recovery systems for methanol and DMF reduce environmental impact .

Chemical Reactions Analysis

1-(4-Aminophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents such as methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(4-Aminophenyl)azetidine-3-carboxylic acid with structurally related compounds, emphasizing substituent-driven differences:

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Structural Similarity Score
This compound 887595-85-9 4-Aminophenyl, -COOH 192.22 1.00 (Reference)
1-(4-Cyanophenyl)azetidine-3-carboxylic acid 887595-81-5 4-Cyanophenyl, -COOH 203.21 0.88
1-(2-Aminophenyl)azetidine-3-carboxylic acid 887595-92-8 2-Aminophenyl, -COOH 192.22 0.84
1-(4-Chlorophenyl)azetidine-3-carboxylic acid 18085-37-5 4-Chlorophenyl, -COOH 211.65 0.56
Methyl 1-(4-aminophenyl)azetidine-3-carboxylate 887595-85-9 4-Aminophenyl, -COOCH₃ 206.23 0.80

Key Observations :

  • Electron-Withdrawing vs.
  • Positional Isomerism: The 2-aminophenyl isomer (similarity 0.84) likely exhibits altered receptor interactions due to steric and electronic effects .
  • Esterification : Methyl esterification reduces similarity (0.80) by eliminating the carboxylic acid’s ionizable group, impacting solubility and target binding .

Pharmacological and Pharmacokinetic Profiles

Table 2: Pharmacological Comparisons
Compound Name Target/Mechanism Half-Life (h) Blood-Brain Barrier Penetration Clinical Application Reference
This compound Not explicitly reported (Building block) N/A Likely limited Synthetic intermediate
Siponimod (BAF312) S1P receptor 1/5 modulator 56.6 (Human) Yes (Lipophilic) Multiple sclerosis
Fingolimod S1P receptor modulator 6–9 (Human) Yes Multiple sclerosis
1-(6-Bromo-pyridin-2-yl)-azetidine-3-carboxylic acid Unknown N/A Unknown Under investigation

Key Findings :

  • Siponimod (BAF312): A clinical-stage azetidine derivative with a trifluoromethyl-benzyloxyimino group. Its extended half-life (56.6 h) and CNS penetration enable once-daily dosing for multiple sclerosis .
  • Shorter half-life (6–9 h) necessitates frequent dosing .
  • This compound: Lacks direct clinical data but serves as a precursor to receptor-targeted molecules .

Biological Activity

1-(4-Aminophenyl)azetidine-3-carboxylic acid, also known as a derivative of azetidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an amino group on the aromatic ring and a carboxylic acid functional group, which are critical for its interaction with biological systems.

Chemical Structure

The structural formula of this compound can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_2

This structure highlights the presence of an azetidine ring, an amine group, and a carboxylic acid, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease pathways.

  • Inhibition of STAT3 : Some studies suggest that azetidine derivatives can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models, suggesting potential applications in oncology .

Anticancer Activity

Recent studies have focused on the anticancer properties of azetidine derivatives. For instance, compounds structurally related to this compound have shown promising results against breast cancer cell lines:

  • Cell Viability Assays : In vitro assays demonstrated that certain analogs significantly reduced cell viability in MDA-MB-231 and MDA-MB-468 cell lines, indicating their potential as anticancer agents .

Study 1: Inhibition of Cancer Cell Proliferation

In a study investigating the effects of azetidine derivatives on breast cancer cells, researchers found that:

  • Compound Efficacy : The most effective analogs showed IC50 values in the low micromolar range against STAT3 DNA-binding activity.
  • Mechanism Insights : The study indicated that the carboxylic acid group enhances cellular permeability and contributes to the overall potency of the compound .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to explore how modifications to the azetidine structure affect biological activity:

CompoundIC50 (μM)Activity TypeNotes
Compound A0.52STAT3 InhibitionHigh potency
Compound B1.8Breast Cancer Cell ViabilityModerate potency
Compound C>10No significant activityPoor membrane permeability

This table illustrates the varying degrees of biological activity associated with different structural modifications, emphasizing the importance of both the azetidine core and functional groups like the carboxylic acid .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid?

Answer:

  • Reaction Conditions: Use reductive amination protocols with NaBH3CN as a reducing agent in methanol/acetic acid mixtures, adjusting stoichiometric ratios (e.g., 1:1.05 molar ratio of aldehyde to azetidine-3-carboxylic acid) to improve yields .
  • Purification: Employ column chromatography or recrystallization in polar solvents (e.g., MeOH/THF) to isolate the product, monitoring purity via HPLC or TLC .
  • Yield Optimization: Explore temperature control (20–25°C) and inert atmospheres (N2/Ar) to minimize side reactions like oxidation of the aminophenyl group .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Answer:

  • Solubility: Measure experimentally using shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Computational tools like ESOL predict high aqueous solubility (log S = 1.6, 4050 mg/mL), but validate with UV-Vis spectroscopy .
  • Stability: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS to detect hydrolytic or oxidative degradation products. Focus on the azetidine ring’s susceptibility to ring-opening under acidic conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR: Use 1H NMR (400 MHz, MeOD-d4) to verify aromatic proton environments (δ 7.4–8.5 ppm) and azetidine ring protons (δ 3.5–4.5 ppm). 13C NMR confirms carbonyl (C=O) at ~175 ppm .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 235.1) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Answer:

  • Analog Synthesis: Modify substituents on the phenyl ring (e.g., halogens, electron-withdrawing groups) and azetidine substituents (e.g., fluorination at C3) to assess effects on receptor binding .
  • Biological Testing: Use in vitro assays (e.g., β-arrestin recruitment for GPCR targets) and compare efficacy to reference compounds (e.g., 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid) .
  • Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to predict interactions with residues like Leu276 (S1P1) or Phe263 (S1P3), guiding rational design .

Q. What in vivo/in vitro models are suitable for evaluating its pharmacokinetic and pharmacodynamic profiles?

Answer:

  • In Vitro: Human liver microsomes for metabolic stability; Caco-2 cells for permeability (predict BBB penetration, noting its low log Kp = -9.17 cm/s) .
  • In Vivo: Rodent models (e.g., rats) to study oral bioavailability and tissue distribution. For receptor-targeted activity (e.g., S1P1), use U2OS cells expressing hS1P1-eGFP for receptor internalization assays .

Q. How should researchers address contradictions in reported biological activity data?

Answer:

  • Assay Validation: Standardize protocols (e.g., cell line passage number, agonist concentration) to reduce variability. For example, S1P1 efficacy should be normalized to a control agonist (e.g., 1.0 μM reference compound) .
  • Data Triangulation: Cross-validate using orthogonal methods (e.g., calcium flux assays vs. β-arrestin recruitment) to confirm target engagement .

Q. What strategies resolve enantiomer-specific activity in azetidine derivatives?

Answer:

  • Chiral Synthesis: Use tert-butoxycarbonyl (Boc)-protected intermediates and chiral catalysts (e.g., (R)-BINAP) to isolate enantiomers .
  • Activity Profiling: Test separated enantiomers in receptor-binding assays (e.g., hS1P1 RI) to identify active forms. For example, fluoromethyl substitutions on azetidine may enhance stereoselective interactions .

Q. How can computational methods predict off-target effects or toxicity?

Answer:

  • ADMET Prediction: Use tools like SwissADME to assess CYP inhibition (note: low CYP inhibition reported in ) and PAINS filters to exclude pan-assay interference .
  • Proteome Screening: Perform molecular dynamics simulations against unrelated targets (e.g., kinases) to flag potential off-target binding .

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